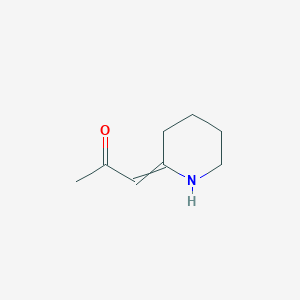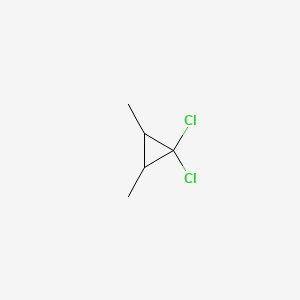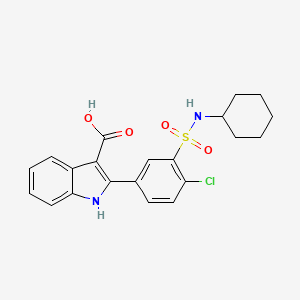
2-(4-chloro-3-cyclohexylsulfamoyl-phenyl)-1H-indole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-3-cyclohexylsulfamoyl-phenyl)-1H-indole-3-carboxylic acid is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-cyclohexylsulfamoyl-phenyl)-1H-indole-3-carboxylic acid typically involves multi-step organic reactions. The starting materials might include 4-chloroaniline, cyclohexylsulfonyl chloride, and indole-3-carboxylic acid. The reactions may involve:
Nitration and Reduction: Nitration of 4-chloroaniline followed by reduction to form the corresponding amine.
Sulfonylation: Reaction of the amine with cyclohexylsulfonyl chloride to form the sulfonamide.
Coupling Reaction: Coupling of the sulfonamide with indole-3-carboxylic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-chloro-3-cyclohexylsulfamoyl-phenyl)-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group or sulfonamide group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the indole moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(4-chloro-3-cyclohexylsulfamoyl-phenyl)-1H-indole-3-carboxylic acid would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. For example, it could inhibit an enzyme by binding to its active site or act as an agonist or antagonist at a receptor.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-carboxylic acid derivatives: These compounds share the indole core and have similar biological activities.
Sulfonamide derivatives: Compounds with sulfonamide groups often exhibit antibacterial and diuretic properties.
Chlorinated aromatic compounds: These compounds are known for their diverse chemical reactivity and biological activities.
Uniqueness
2-(4-chloro-3-cyclohexylsulfamoyl-phenyl)-1H-indole-3-carboxylic acid is unique due to the combination of its indole core, sulfonamide group, and chlorinated aromatic ring. This unique structure may confer specific biological activities and chemical reactivity that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
903595-80-2 |
|---|---|
Formule moléculaire |
C21H21ClN2O4S |
Poids moléculaire |
432.9 g/mol |
Nom IUPAC |
2-[4-chloro-3-(cyclohexylsulfamoyl)phenyl]-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C21H21ClN2O4S/c22-16-11-10-13(12-18(16)29(27,28)24-14-6-2-1-3-7-14)20-19(21(25)26)15-8-4-5-9-17(15)23-20/h4-5,8-12,14,23-24H,1-3,6-7H2,(H,25,26) |
Clé InChI |
HFYOKXFTBGDLBE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NS(=O)(=O)C2=C(C=CC(=C2)C3=C(C4=CC=CC=C4N3)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


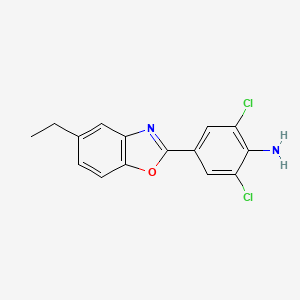
![Methyl 2-hydroxy-4-[(2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy]-3,6-dimethylbenzoate](/img/structure/B13796740.png)
![[1,1'-Binaphthalene]-2-carboxaldehyde](/img/structure/B13796741.png)

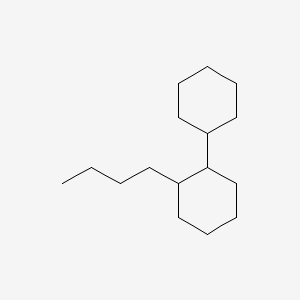
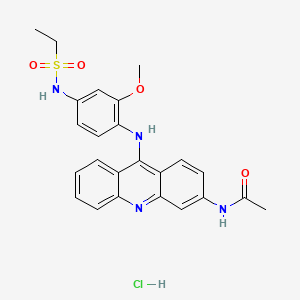
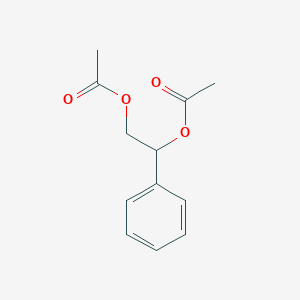
![N-Methyl-2-[(5-nitro-3-pyridinyl)oxy]ethanamine](/img/structure/B13796777.png)
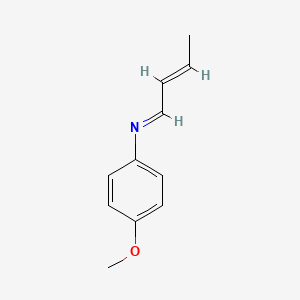

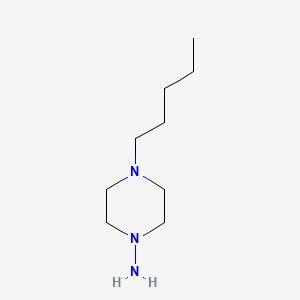
![1H-Cyclopenta[b]pyridine,octahydro-,(4aS-cis)-(9CI)](/img/structure/B13796808.png)
